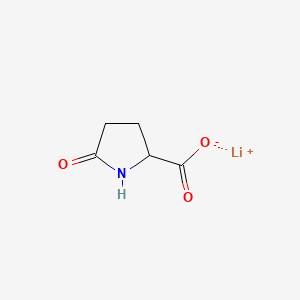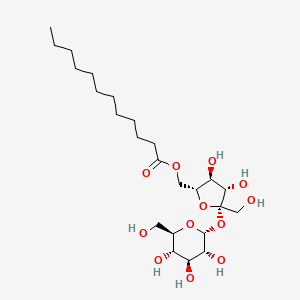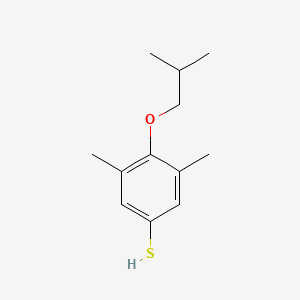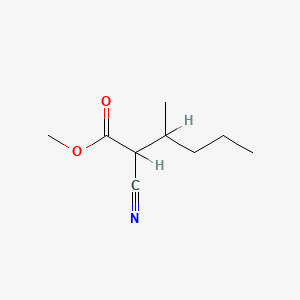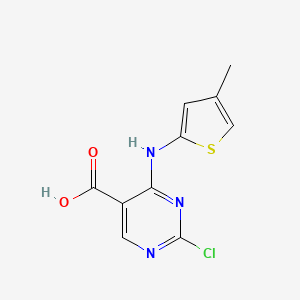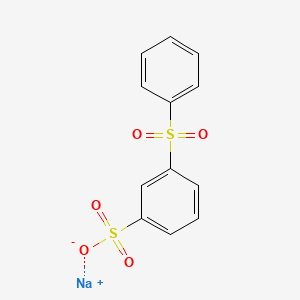
Ammonium 1-carboxylatoethyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 1-carboxylatoethyl oleate is a chemical compound with the molecular formula C21H41NO4. It is an ammonium salt derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium 1-carboxylatoethyl oleate can be synthesized through the reaction of oleic acid with ammonium hydroxide. The reaction typically involves the following steps:
Oleic Acid Activation: Oleic acid is first activated by converting it into its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Ammonium Salt Formation: The activated oleic acid is then reacted with ammonium hydroxide (NH4OH) to form this compound.
The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization or distillation may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ammonium 1-carboxylatoethyl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Ammonium 1-carboxylatoethyl oleate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid metabolism and cell membrane interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, detergents, and emulsifiers for various industrial processes
Mechanism of Action
The mechanism of action of ammonium 1-carboxylatoethyl oleate involves its interaction with molecular targets such as cell membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it may interact with specific enzymes, modulating their activity and affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ammonium Oleate (CAS 544-60-5): A related compound with similar emulsifying properties.
Zinc Ammonium Oleate (CAS 68928-32-5):
Uniqueness
Ammonium 1-carboxylatoethyl oleate is unique due to its specific structure, which imparts distinct physicochemical properties. Its ability to form stable emulsions and interact with biological membranes makes it valuable in both research and industrial applications .
Properties
CAS No. |
94313-71-0 |
|---|---|
Molecular Formula |
C21H41NO4 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
azane;2-[(Z)-octadec-9-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C21H38O4.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24);1H3/b11-10-; |
InChI Key |
DNYVIYQZSALBTQ-GMFCBQQYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)O.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)


